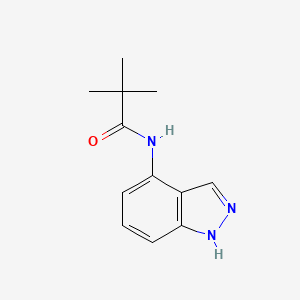![molecular formula C18H21N3O4 B3150242 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 685521-81-7](/img/structure/B3150242.png)
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid
概要
説明
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a quinoline core structure substituted with a morpholine ring and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving chloroquinoline derivatives and morpholine.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the quinoline-morpholine intermediate with a butanoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反応の分析
Types of Reactions
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain substituents on the quinoline or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
科学的研究の応用
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The butanoic acid moiety may facilitate binding to specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Morpholine Derivatives: Compounds like morpholin-4-yl-acetic acid have similar structural features and applications.
Uniqueness
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid is unique due to the combination of the quinoline, morpholine, and butanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
4-[(4-methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-10-16(21-6-8-25-9-7-21)20-15-3-2-13(11-14(12)15)19-17(22)4-5-18(23)24/h2-3,10-11H,4-9H2,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXLRUIRPTHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)
![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)
![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)



